2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid
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Overview
Description
2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid is an organic compound with the molecular formula C9H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
- 4-Hydroxy-3-(trifluoromethoxy)phenylacetic acid
- 3-(Trifluoromethoxy)phenylacetic acid
Comparison: Compared to similar compounds, 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid is unique due to the specific positioning of the hydroxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNFMISEMEBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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